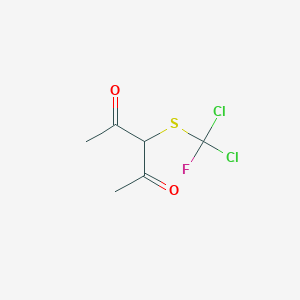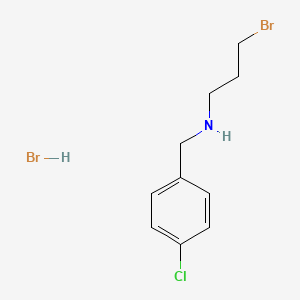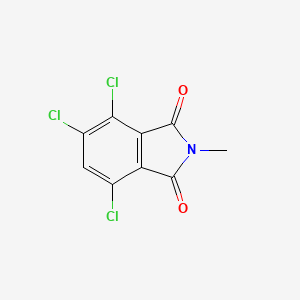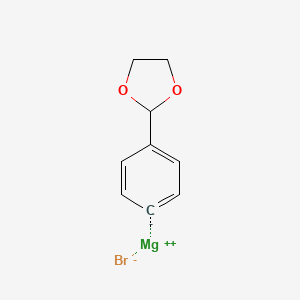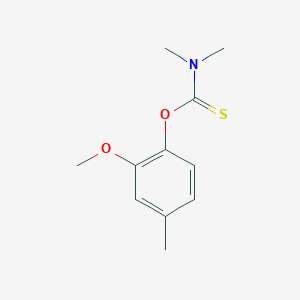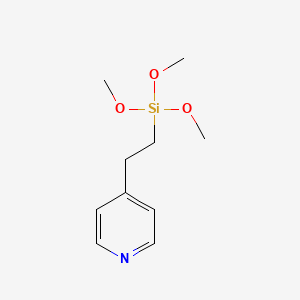
5-Ethyl-thiophene-3-carboxylic acid ethyl ester, 95%
Vue d'ensemble
Description
Thiophene-based analogs are of interest to many scientists as they are a potential class of biologically active compounds . They play a vital role for medicinal chemists to improve advanced compounds with a variety of biological effects . Thiophene derivatives are utilized in industrial chemistry and material science as corrosion inhibitors . They have a prominent role in the advancement of organic semiconductors .
Synthesis Analysis
Thiophene derivatives can be synthesized by heterocyclization of various substrates . The condensation reaction, including Gewald, Paal–Knorr, Fiesselmann, and Hinsberg synthesis, are typical and significant synthetic methods to thiophene derivatives . The Gewald is a condensation reaction between sulfur, an α-methylene carbonyl compound, and an α-cyano ester, which makes aminothiophene derivatives .Molecular Structure Analysis
Thiophene is a privileged heterocycle that contains a five-membered ring made up of one sulfur as heteroatom with the formula C4H4S . Thiophene and its derivatives are essential heterocyclic compounds and show a variety of properties and applications .Chemical Reactions Analysis
Thiophene derivatives can be prepared from the titled enaminone via the reaction with different nucleophiles and electrophiles . Changing the substituents at position-2 of the thiophene ring significantly affects their biological activity .Physical And Chemical Properties Analysis
The molecular weight of 5-Ethyl-thiophene-3-carboxylic acid ethyl ester is 211.281 . It is a light yellow to beige-brown crystalline powder .Applications De Recherche Scientifique
5-Ethyl-thiophene-3-carboxylic acid ethyl ester, 95% has a wide range of applications in scientific research. It is used in the synthesis of various compounds, such as pharmaceuticals, fragrances, and other products. It is also used in the synthesis of fluorescent probes, which are used to study biological processes. Additionally, 5-Ethyl-thiophene-3-carboxylic acid ethyl ester, 95% is used in the synthesis of organic light-emitting diodes (OLEDs), which are used in a variety of applications, such as display screens, lighting, and medical imaging.
Mécanisme D'action
The mechanism of action of 5-Ethyl-thiophene-3-carboxylic acid ethyl ester, 95% is not fully understood. However, it is believed that the compound acts as a catalyst in the synthesis of other compounds. The compound is believed to act as a Lewis acid, which is a type of acid that can donate an electron pair to a Lewis base. This allows the compound to act as a catalyst in the synthesis of other compounds.
Biochemical and Physiological Effects
The biochemical and physiological effects of 5-Ethyl-thiophene-3-carboxylic acid ethyl ester, 95% have not been fully studied. However, it is known that the compound is not toxic and is not known to have any adverse effects on humans or animals.
Avantages Et Limitations Des Expériences En Laboratoire
The main advantage of using 5-Ethyl-thiophene-3-carboxylic acid ethyl ester, 95% in laboratory experiments is its stability and low toxicity. It is also relatively inexpensive, making it a cost-effective choice for many laboratory experiments. Additionally, the compound is soluble in water, making it easy to use in a variety of experiments. The main limitation of using 5-Ethyl-thiophene-3-carboxylic acid ethyl ester, 95% in laboratory experiments is that the compound is not very reactive and can only be used in certain types of reactions.
Orientations Futures
The future of 5-Ethyl-thiophene-3-carboxylic acid ethyl ester, 95% is promising. The compound has potential applications in the synthesis of pharmaceuticals, fragrances, and other products. Additionally, the compound has potential applications in the synthesis of fluorescent probes and OLEDs. Additionally, further research is needed to better understand the biochemical and physiological effects of 5-Ethyl-thiophene-3-carboxylic acid ethyl ester, 95%. Finally, further research is needed to explore the potential of using 5-Ethyl-thiophene-3-carboxylic acid ethyl ester, 95% in other types of reactions.
Propriétés
IUPAC Name |
ethyl 5-ethylthiophene-3-carboxylate | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H12O2S/c1-3-8-5-7(6-12-8)9(10)11-4-2/h5-6H,3-4H2,1-2H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MVPSZUFERPYNCD-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1=CC(=CS1)C(=O)OCC | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H12O2S | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID201290967 | |
| Record name | Ethyl 5-ethyl-3-thiophenecarboxylate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID201290967 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
184.26 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
19163-51-0 | |
| Record name | Ethyl 5-ethyl-3-thiophenecarboxylate | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=19163-51-0 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Ethyl 5-ethyl-3-thiophenecarboxylate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID201290967 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods
Procedure details







Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![Methyl 3-imidazo[1,2-a]pyridin-2-ylpropanoate hydrobromide](/img/structure/B6307553.png)
